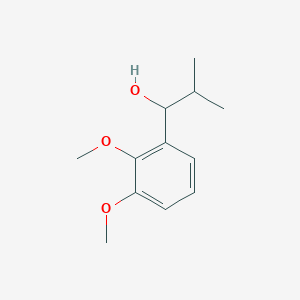

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

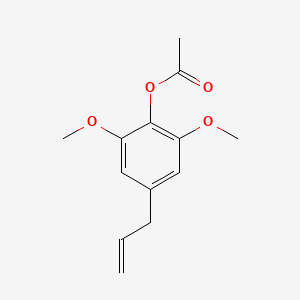

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound belonging to the class of phenylpropanols It features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and a hydroxyl group attached to a propyl chain

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 2,3-Dimethoxybenzaldehyd.

Grignard-Reaktion: Der Aldehyd wird einer Grignard-Reaktion mit Methylmagnesiumbromid unterzogen, um den entsprechenden Alkohol zu bilden.

Reduktion: Das Zwischenprodukt wird dann mit einem geeigneten Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) reduziert, um this compound zu erhalten.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Techniken wie die kontinuierliche Fließsynthese und der Einsatz von automatisierten Reaktoren können die Effizienz und Skalierbarkeit verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um das entsprechende Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann weiter reduziert werden, um den entsprechenden Alkan zu bilden.

Substitution: Die Methoxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.

Substitution: Nukleophile wie Halogenide oder Amine können in Gegenwart eines geeigneten Katalysators verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-on.

Reduktion: Bildung von 1-(2,3-Dimethoxyphenyl)-2-methylpropan.

Substitution: Bildung verschiedener substituierter Phenylpropanole, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Arzneimittel.

Industrie: Wird bei der Produktion von Feinchemikalien und als Vorläufer bei der Synthese verschiedener industrieller Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, die Enzymaktivität zu modulieren, mit zellulären Rezeptoren zu interagieren und Signaltransduktionswege zu beeinflussen. Detaillierte Studien zu ihrer Bindungsaffinität und Wechselwirkung mit biologischen Makromolekülen sind unerlässlich, um ihren Wirkmechanismus vollständig zu verstehen.

Ähnliche Verbindungen:

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: Ähnliche Struktur mit Methoxygruppen an den Positionen 3 und 4.

3,4-Dimethoxyphenethylamin: Ein Analogon mit einer Ethylamin-Kette anstelle einer Propanolkette.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on: Eine Verbindung mit zusätzlichen Methoxy- und Triazolgruppen.

Einzigartigkeit: this compound ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Phenylring und des Vorhandenseins einer Hydroxylgruppe an der Propylkette. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die ihn für verschiedene Anwendungen wertvoll machen.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: Similar structure with methoxy groups at the 3 and 4 positions.

3,4-Dimethoxyphenethylamine: An analogue with an ethylamine chain instead of a propanol chain.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with additional methoxy and triazole groups.

Uniqueness: 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel |

C12H18O3 |

|---|---|

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

1-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H18O3/c1-8(2)11(13)9-6-5-7-10(14-3)12(9)15-4/h5-8,11,13H,1-4H3 |

InChI-Schlüssel |

XQGOBEURMFRJRO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C1=C(C(=CC=C1)OC)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)

![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)

![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)

![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)